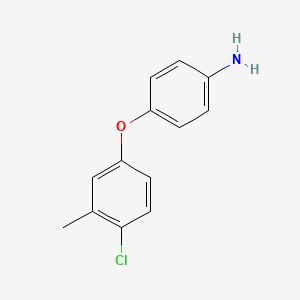

4-(4-Chloro-3-methylphenoxy)aniline

Description

4-(4-Chloro-3-methylphenoxy)aniline is an aromatic amine featuring a phenoxy group substituted with chloro and methyl groups at positions 4 and 3, respectively, attached to an aniline moiety. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its structure imparts unique electronic and steric properties, influencing reactivity and interactions in downstream reactions. A notable synthesis method involves the reduction of a nitro precursor using Al(Hg) in a THF/H₂O solvent system, yielding the target compound with high efficiency .

Properties

IUPAC Name |

4-(4-chloro-3-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-8-12(6-7-13(9)14)16-11-4-2-10(15)3-5-11/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOPVVWQPSBPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57688-18-3 | |

| Record name | 4-(4-Chloro-3-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57688-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)aniline typically involves the reaction of 4-chloro-3-methylphenol with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol is first converted to a more reactive intermediate, such as a halide, before reacting with aniline . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These can include continuous flow processes and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a polar aprotic solvent like DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects and Structural Variations

Table 1: Key Structural Features and Identifiers

Key Observations :

- Electronic Effects: The chloro and methyl groups in this compound create a sterically hindered, electron-deficient aromatic system, contrasting with 4-(3-Chlorophenyl)aniline, which lacks the phenoxy group and exhibits simpler electronic properties .

- Functional Group Diversity: Analogues like 3-(4-Chlorophenoxy)-5-nitroaniline introduce a nitro group, enhancing electrophilicity for nucleophilic substitution reactions compared to the parent compound .

Key Observations :

- Reductive Amination : The target compound’s synthesis via Al(Hg) reduction is distinct from NaBH₄/I₂-mediated reductive amination used for pyrazolylamine derivatives .

- Schiff Base Formation : Analogues like the Schiff base in require reflux conditions, highlighting the need for thermally stable intermediates.

Physicochemical and Crystallographic Properties

Table 3: Physical and Crystallographic Data

Key Observations :

- Crystal Packing: The monoclinic system in suggests intermolecular hydrogen bonding (N–H···O), enhancing stability. The absence of crystallographic data for the target compound limits direct comparisons.

Biological Activity

4-(4-Chloro-3-methylphenoxy)aniline, also known as a phenoxy compound, has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenylamine backbone with a chloro and methyl substituent on the aromatic ring. The IUPAC name reflects its complex structure, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies suggest that this compound has shown effectiveness against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

- Anticancer Effects : Preliminary investigations have indicated that this compound can inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, thus affecting cell growth and survival.

- Interaction with Receptors : Binding to specific cell surface receptors can alter intracellular signaling cascades, leading to apoptosis in cancer cells.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to increased reactive oxygen species (ROS) levels that can damage cellular components.

Case Studies

Several studies have explored the biological effects of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial activity of various phenoxy compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Research :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(Chlorophenyl)aniline | Antimicrobial | Membrane disruption |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Herbicidal | Inhibition of plant growth |

| 5-Amino-2-chlorobenzotrifluoride | Antitumor | Tyrosine kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.